molecular formula C18H35O4- B1261823 (9S,10S)-9,10-Dihydroxyoctadecanoate

(9S,10S)-9,10-Dihydroxyoctadecanoate

Cat. No. B1261823
M. Wt: 315.5 g/mol
InChI Key: VACHUYIREGFMSP-IRXDYDNUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S,S)-9,10-dihydroxyoctadecanoate is a hydroxy fatty acid anion that is the conjugate base of (S,S)-9,10-dihydroxyoctadecanoic acid. It is a hydroxy monocarboxylic acid anion and a hydroxy fatty acid anion. It is a conjugate base of a (S,S)-9,10-dihydroxyoctadecanoic acid.

Scientific Research Applications

Endocrine Disruption and Cancer Cell Proliferation

(9S,10S)-9,10-Dihydroxyoctadecanoate, identified in ground corncob bedding extracts, has been shown to disrupt endocrine function in rats and stimulate breast cancer cell proliferation in vitro and in vivo. This compound does not compete for estrogen receptor binding, indicating a distinct mechanism of action (Markaverich et al., 2005).

Phase Behavior in Monolayers

Studies on the phase behavior of monohydroxy- and dihydroxy-substituted fatty acids, including 9,10-Dihydroxyoctadecanoate, reveal unique transitions between liquid-expanded and liquid-condensed states. These findings have implications for understanding molecular interactions at interfaces (Huda, Fujio, & Uzu, 1996).

Cytotoxic Effects and Bioactivity

In a study on the roots and rhizomes of Prosopis farcta, 9,10-Dihydroxyoctadecanoate demonstrated potent cytotoxic effects against human lung carcinoma and colon carcinoma cell lines. This highlights its potential for therapeutic applications (Ahmed et al., 2020).

Chromatographic Resolution

A method for resolving 9,10-vic-dihydroxyoctadecanoic acid into enantiomers has been developed, which is crucial for understanding the stereochemical properties of this compound (Takagi, 1994).

Enzymatic and Non-enzymatic Transformations

Research on the allylic epoxy alcohols and trihydroxy products of 9,10-Dihydroxyoctadecanoic acid reveals details about enzymatic and non-enzymatic transformations, providing insights into the chemical behavior of fatty acid derivatives (Thomas et al., 2013).

Industrial Applications

A study demonstrates the synthesis of a new lubricant from used cooking oil involving 9,10-Dihydroxyoctadecanoic acid. This novel compound shows potential as a biolubricant, indicating its industrial utility (Kurniawan, Anwar, & Wahyuningsih, 2017).

properties

Product Name

(9S,10S)-9,10-Dihydroxyoctadecanoate

Molecular Formula

C18H35O4-

Molecular Weight

315.5 g/mol

IUPAC Name

(9S,10S)-9,10-dihydroxyoctadecanoate

InChI

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/p-1/t16-,17-/m0/s1

InChI Key

VACHUYIREGFMSP-IRXDYDNUSA-M

Isomeric SMILES

CCCCCCCC[C@@H]([C@H](CCCCCCCC(=O)[O-])O)O

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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